molecular formula C12H14ClF3N2O2 B6175747 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 2503205-61-4

4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B6175747
CAS No.: 2503205-61-4
M. Wt: 310.7
InChI Key:
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Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the nitration of 4-(trifluoromethyl)aniline followed by a coupling reaction with piperidine. The nitration process requires careful control of temperature and reaction conditions to ensure the selective formation of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to the combination of its piperidine ring and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2503205-61-4

Molecular Formula

C12H14ClF3N2O2

Molecular Weight

310.7

Purity

95

Origin of Product

United States

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